molecular formula C13H24O6 B13914395 tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate

Cat. No.: B13914395
M. Wt: 276.33 g/mol
InChI Key: BZICCGPFDIWFPK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate is an organic compound with the molecular formula C13H24O6 It is a derivative of propanoic acid and contains a tert-butyl ester group along with a polyether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate typically involves the esterification of 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. Post-reaction, the product is typically purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The polyether chain can participate in nucleophilic substitution reactions, where the ether linkages can be cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Hydrolysis: 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid and tert-butyl alcohol.

    Reduction: 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanol.

    Substitution: Various substituted polyether derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of polyether-based compounds.

    Pharmaceuticals: The compound can be used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Materials Science: It is utilized in the preparation of polymeric materials and surfactants due to its polyether chain, which imparts flexibility and solubility in various solvents.

    Biological Studies: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its polyether chain may interact with enzymes or cellular membranes, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-(2-(2-ethoxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-(2-(2-methoxyethoxy)ethoxy)propanoate

Uniqueness

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate is unique due to the presence of the oxo group in its polyether chain, which can impart different reactivity and properties compared to its analogs. This oxo group can participate in additional chemical reactions, such as nucleophilic additions, which are not possible with the hydroxy, ethoxy, or methoxy derivatives.

Biological Activity

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate, a compound with the CAS number 1491136-22-1, has gained attention in recent years for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₃H₂₄O₅
  • Molecular Weight : 256.33 g/mol
  • Structure : The compound features a tert-butyl group attached to a propanoate backbone with multiple ethoxy and oxoethoxy substituents.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anti-cancer agent and its effects on cellular mechanisms.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of melanoma and colon cancer cells by affecting key signaling pathways such as the BRAF/MEK/ERK pathway.

Compound Cell Line IC50 (nM) Mechanism of Action
EncorafenibA37521 ± 13BRAF V600E inhibition
Compound AA37540–88BRAF V600E inhibition
Compound BColo205<100MEK/ERK pathway inhibition

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit BRAF V600E kinase activity, a common mutation in various cancers.
  • Induction of Apoptosis : Evidence suggests that these compounds may promote apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

Case Studies and Research Findings

  • Study on BRAF Inhibition : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of BRAF inhibitors, including those structurally similar to this compound. The findings highlighted that these compounds maintained potent inhibitory activity against mutated BRAF with IC50 values ranging from 40 to 88 nM, demonstrating their potential for therapeutic applications in melanoma and colon cancer treatment .
  • In Vitro Cellular Studies : Another investigation focused on the antiproliferative effects of related compounds on A375 melanoma cells. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving the inhibition of the MEK/ERK pathway .

Properties

Molecular Formula

C13H24O6

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 3-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C13H24O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h5H,4,6-11H2,1-3H3

InChI Key

BZICCGPFDIWFPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCC=O

Origin of Product

United States

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